molecular formula C16H32N4O3P2 B14655443 Phosphinic acid, di-1-pyrrolidinyl-, anhydride CAS No. 51833-62-6

Phosphinic acid, di-1-pyrrolidinyl-, anhydride

Cat. No.: B14655443
CAS No.: 51833-62-6
M. Wt: 390.40 g/mol
InChI Key: KVQPGZLTFOPDRR-UHFFFAOYSA-N
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Description

Phosphinic acid, di-1-pyrrolidinyl-, anhydride is a chemical compound with a molecular structure that includes 32 hydrogen atoms, 16 carbon atoms, 4 nitrogen atoms, 3 oxygen atoms, and 2 phosphorus atoms . This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

The synthesis of phosphinic acid, di-1-pyrrolidinyl-, anhydride typically involves the reaction of phosphinic acid derivatives with pyrrolidine under controlled conditions. One common method is the reaction of phosphinic acid with pyrrolidine in the presence of a dehydrating agent to form the anhydride. Industrial production methods often involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity of the product .

Chemical Reactions Analysis

Phosphinic acid, di-1-pyrrolidinyl-, anhydride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphinic acid derivatives.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.

Scientific Research Applications

Phosphinic acid, di-1-pyrrolidinyl-, anhydride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential use in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.

    Industry: It is used in the production of polymers, as a flame retardant, and in the separation of metals.

Mechanism of Action

The mechanism of action of phosphinic acid, di-1-pyrrolidinyl-, anhydride involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in phosphorus metabolism, leading to changes in cellular function .

Comparison with Similar Compounds

Phosphinic acid, di-1-pyrrolidinyl-, anhydride is unique compared to other similar compounds due to its specific molecular structure and reactivity. Similar compounds include:

This compound stands out due to its ability to undergo a wide range of chemical reactions and its diverse applications in various fields.

Properties

CAS No.

51833-62-6

Molecular Formula

C16H32N4O3P2

Molecular Weight

390.40 g/mol

IUPAC Name

1-[dipyrrolidin-1-ylphosphoryloxy(pyrrolidin-1-yl)phosphoryl]pyrrolidine

InChI

InChI=1S/C16H32N4O3P2/c21-24(17-9-1-2-10-17,18-11-3-4-12-18)23-25(22,19-13-5-6-14-19)20-15-7-8-16-20/h1-16H2

InChI Key

KVQPGZLTFOPDRR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)P(=O)(N2CCCC2)OP(=O)(N3CCCC3)N4CCCC4

Origin of Product

United States

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